Cas no 19961-92-3 (methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name))

methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name) structure
19961-92-3 structure
Nome del prodotto:methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name)
Numero CAS:19961-92-3
MF:C12H16N2O4
MW:252.266443252563
CID:908744
PubChem ID:29875

methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name) Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate (non-preferred name)
    • Methyl {3-[(dimethylcarbamoyl)oxy]phenyl}methylcarbamate
    • [3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate
    • m-(Dimethylcarbamoyloxy)-N-methylcarbanilic acid methyl ester
    • 19961-92-3
    • DTXSID30173751
    • 1H54Z3POU0
    • m-Hydroxy-N-methylcarbanilic acid methyl ester dimethylcarbamate
    • NSC-222658
    • METHYL N-[3-(DIMETHYLCARBAMOYLOXY)PHENYL]-N-METHYLCARBAMATE
    • CARBANILIC ACID, m-HYDROXY-N-METHYL-, METHYL ESTER, DIMETHYLCARBAMATE (ester)
    • NSC 222658
    • NSC222658
    • Carbanilic acid, methyl ester, dimethylcarbamate (ester)
    • BRN 2389308
    • Methyl m-hydroxy-N-methylcarbanilate dimethylcarbamate
    • Methyl m-hydroxy-N-methylcarbanilate, dimethylcarbamate
    • UNII-1H54Z3POU0
    • AKOS040751022
    • Carbanilic acid, methyl ester, dimethylcarbamate
    • WLN: 1OVN1&R COVN1&1
    • CARBAMIC ACID, DIMETHYL-, ESTER WITH METHYL M-HYDROXY-N-METHYLCARBANILATE
    • Inchi: InChI=1S/C12H16N2O4/c1-13(2)11(15)18-10-7-5-6-9(8-10)14(3)12(16)17-4/h5-8H,1-4H3
    • Chiave InChI: NRUBYAXMLCSEJN-UHFFFAOYSA-N
    • Sorrisi: CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC

Proprietà calcolate

  • Massa esatta: 252.11108
  • Massa monoisotopica: 252.11100700g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 307
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 59.1Ų
  • XLogP3: 1.4

Proprietà sperimentali

  • PSA: 59.08
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD